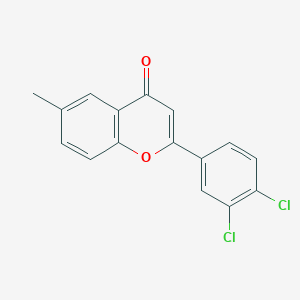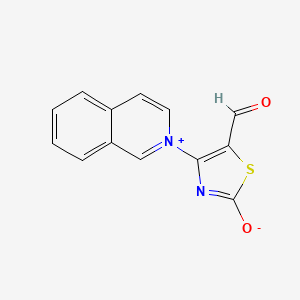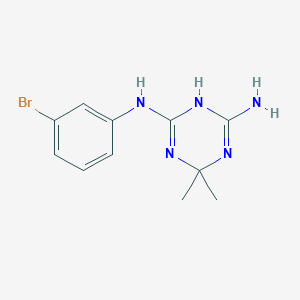
N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazine derivatives, including N2-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine, often involves reactions under specific conditions to achieve the desired chemical structure. Studies have shown methods for synthesizing triazine compounds through reactions involving intermediates like N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and variations thereof. These methods utilize NMR, HRMS, and FT-IR spectroscopy for structural confirmation, alongside single-crystal X-ray diffraction for precise structural analysis (Geng et al., 2023).
Molecular Structure Analysis
The molecular structure of triazine derivatives is confirmed through advanced techniques such as NMR, HRMS, FT-IR spectroscopy, and single-crystal X-ray diffraction. Density functional theory (DFT) studies, compared with X-ray diffraction values, offer insights into the conformational stability and electronic structure of these compounds, highlighting their molecular electrostatic potential and frontier molecular orbitals (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, forming the backbone for synthesizing novel compounds with potential anti-tumor activities. For instance, reactions involving intermediate triazine compounds with hydrazonyl halides can produce a range of triazine derivatives with applications in medicinal chemistry (Badrey & Gomha, 2012). Moreover, halogenation reactions, such as bromination and chlorination, have been studied to understand the electrophilic addition-elimination mechanism in triazines (Kaihoh et al., 1986).
Physical Properties Analysis
The physical properties of triazine derivatives, including solubility, crystalline structure, and thermal stability, are crucial for their application in various fields. For example, the solvates and molecular adducts of triazine compounds with aliphatic dicarboxylic acids reveal interesting supramolecular assemblies, offering insights into their potential for creating advanced materials (Nandy et al., 2016).
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as reactivity, potential for forming hydrogen bonds, and ability to undergo various chemical reactions, play a significant role in their utility in synthetic chemistry and material science. Studies on the reactivity of triazine derivatives towards different reagents and conditions have led to the discovery of novel compounds and materials with enhanced properties (Yu et al., 2012).
特性
IUPAC Name |
2-N-(3-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(17-11)14-8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCAEXNEGXTNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC(=CC=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

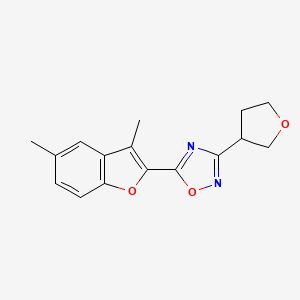
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5663772.png)
![2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5663780.png)
![3-piperidin-3-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5663783.png)
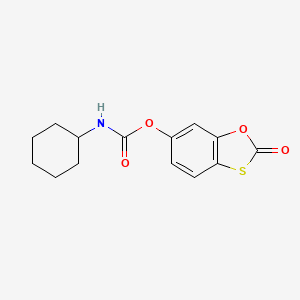
![2-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5663808.png)
![4-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-1-methyl-2-oxoethyl]phenol](/img/structure/B5663812.png)
![7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5663817.png)
![N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide](/img/structure/B5663825.png)
![3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide](/img/structure/B5663827.png)
